molecular formula C17H19N3O3 B1454129 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid CAS No. 1170905-29-9

1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid

Cat. No.: B1454129
CAS No.: 1170905-29-9
M. Wt: 313.35 g/mol
InChI Key: KWNDEEKVHQIWPZ-UHFFFAOYSA-N
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Description

1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with a 3-methoxyphenyl group at position 6 and a piperidine ring bearing a carboxylic acid moiety at position 2.

Properties

IUPAC Name

1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-23-14-6-2-4-12(8-14)15-9-16(19-11-18-15)20-7-3-5-13(10-20)17(21)22/h2,4,6,8-9,11,13H,3,5,7,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNDEEKVHQIWPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid generally involves:

  • Construction of the substituted pyrimidine ring bearing the 3-methoxyphenyl substituent at the 6-position.
  • Coupling of this pyrimidine intermediate with a piperidine-3-carboxylic acid derivative.
  • Functional group transformations to achieve the final carboxylic acid functionality on the piperidine ring.

This approach is consistent with common heterocyclic synthesis principles where the pyrimidine core is first elaborated, followed by attachment of the piperidine moiety.

Specific Synthetic Routes Reported

While explicit step-by-step synthetic protocols for this exact compound are limited in open literature, insights can be drawn from related patented methods and chemical synthesis principles:

Step Description Reagents/Conditions Notes
1 Synthesis of 6-(3-Methoxyphenyl)pyrimidin-4-yl intermediate Condensation of 3-methoxybenzaldehyde or related aryl precursors with appropriate amidines or nitriles under acidic/basic catalysis Formation of the pyrimidine ring with 3-methoxyphenyl substitution
2 Preparation of piperidine-3-carboxylic acid derivative Starting from commercially available piperidine-3-carboxylic acid or its protected derivatives Protection/deprotection strategies may be employed
3 Coupling of pyrimidine intermediate with piperidine derivative Use of nucleophilic substitution or cross-coupling reactions, possibly via halogenated pyrimidines and piperidine nucleophiles Conditions optimized to preserve functional groups and avoid side reactions
4 Final purification and salt formation Crystallization or chromatographic purification, possible salt formation for stability Ensures high purity and yield

Analytical and Purification Techniques

  • Chromatography : High-performance liquid chromatography (HPLC) is commonly used to monitor reaction progress and purify the final compound.
  • Crystallization : Used to isolate the compound in pure form, sometimes as specific salt polymorphs for improved stability.
  • Spectroscopic Methods : NMR, IR, and mass spectrometry confirm the structure and purity.

Summary Table of Preparation Method Features

Feature Description
Starting Materials 3-Methoxyphenyl precursors, amidines/nitriles, piperidine-3-carboxylic acid
Key Intermediates 6-(3-Methoxyphenyl)pyrimidin-4-yl halides or activated derivatives
Coupling Method Nucleophilic substitution or cross-coupling with piperidine nucleophile
Reaction Conditions Mild to moderate temperatures, use of catalysts or bases as needed
Purification Chromatography, crystallization, salt formation
Yield & Purity High yield and purity achievable with optimized protocols
Challenges Maintaining methoxy group integrity, controlling regioselectivity

Research Findings and Considerations

  • The methoxy substituent on the phenyl ring requires careful handling to prevent demethylation or side reactions.
  • The pyrimidine ring formation typically involves condensation reactions that must be controlled to avoid polymerization or side products.
  • Piperidine-3-carboxylic acid derivatives may require protection of the amine or carboxyl groups during coupling steps.
  • Salt formation (e.g., hemisuccinate) can improve compound stability, solubility, and bioavailability, as suggested by related compounds in patent literature.

Chemical Reactions Analysis

Types of Reactions

1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under appropriate conditions.

    Reduction: The pyrimidine ring can be reduced to a dihydropyrimidine under catalytic hydrogenation conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation typically uses palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs:

Compound Name Molecular Formula Pyrimidine Substituents Piperidine Substituents Molecular Weight (g/mol) Key Features Reference ID
1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid (Target) C₁₇H₁₉N₃O₃* 6-(3-Methoxyphenyl) Carboxylic acid at position 3 ~313.35† Enhanced hydrophilicity due to carboxylic acid; 3-MeO group may improve bioavailability -
1-[4-(3-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid C₁₈H₁₈F₃N₃O₃ 4-(3-Methoxyphenyl), 6-(trifluoromethyl) Carboxylic acid at position 3 369.35 Trifluoromethyl group increases lipophilicity and metabolic stability
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic acid C₁₀H₁₂ClN₃O₂ 6-Chloro Carboxylic acid at position 3 241.68 Chlorine substituent enhances electrophilicity; potential for nucleophilic substitution
1-[6-(3-Methylphenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid C₁₇H₁₉N₃O₂ 6-(3-Methylphenyl) Carboxylic acid at position 4 297.35 Methyl group reduces steric hindrance; altered piperidine substitution affects conformation
4-(1-(2-(3-Methoxyphenyl)-6-(pyridine-3-yl)pyrimidin-4-yl)piperidin-4-yl)morpholine C₂₅H₂₈N₆O₂ 2-(3-Methoxyphenyl), 6-(pyridin-3-yl) Morpholine at position 4 444.54 Morpholine enhances solubility; pyridyl group may facilitate π-π stacking

†Estimated based on methyl analog (297.35 g/mol) with methoxy substitution (+16 g/mol).

Key Research Findings

Substituent Effects :

  • Electron-donating groups (e.g., 3-methoxy) improve bioavailability but may reduce metabolic stability compared to electron-withdrawing groups (e.g., trifluoromethyl) .
  • Carboxylic acid position on piperidine influences hydrogen-bonding capacity; position 3 (target) offers distinct conformational flexibility vs. position 4 .

Heterocyclic Modifications :

  • Replacement of pyrimidine with pyridazine () alters aromaticity and binding affinity, often reducing potency in enzyme inhibition .

Commercial Availability :

  • Several analogs (e.g., ) are discontinued, highlighting challenges in synthesis or scalability .

Biological Activity

Overview

1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid (CAS No. 1170905-29-9) is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring with a methoxyphenyl substitution and a piperidine carboxylic acid moiety, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

PropertyDescription
IUPAC Name 1-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
Molecular Formula C17H19N3O3
Molecular Weight 313.35 g/mol
InChI Key KWNDEEKVHQIWPZ-UHFFFAOYSA-N

The biological activity of 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular pathways. It has been explored for its potential as an inhibitor in receptor binding studies, which may lead to modulation of biological pathways relevant to disease states.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example, studies have shown that it can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The compound has been observed to enhance caspase activity, which is crucial for the apoptotic process.

Case Study: Apoptosis Induction

In vitro studies demonstrated that at concentrations of 1.0 μM to 10.0 μM, the compound significantly increased caspase-3 activity (1.33–1.57 times) in MDA-MB-231 cells, confirming its role as an apoptosis inducer. Additionally, cell cycle analysis indicated that the compound could arrest cell proliferation at the G1 phase, further supporting its potential as an anticancer agent .

Anti-inflammatory Properties

Beyond its anticancer effects, this compound has also been evaluated for anti-inflammatory activity. Preliminary findings suggest it may inhibit pro-inflammatory cytokines, which are critical mediators in various inflammatory diseases.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the methoxy group or the piperidine structure have shown promising results in improving efficacy against specific cancer types.

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelConcentration (μM)Effect
AnticancerMDA-MB-2311.0 - 10.0Induces apoptosis via caspase activation
Anti-inflammatoryIn vitro modelsVariesInhibits pro-inflammatory cytokines

Q & A

Basic: What are the established synthetic pathways for 1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid, and how can green chemistry principles be integrated into its synthesis?

Answer:
The synthesis typically involves multi-step reactions, starting with condensation of substituted aldehydes (e.g., 3-methoxybenzaldehyde) with ethyl cyanoacetate under basic conditions to form intermediates, followed by cyclization with guanidine or urea derivatives to yield the pyrimidine core . Piperidine-3-carboxylic acid is then introduced via nucleophilic substitution or coupling reactions. Green chemistry optimization includes replacing traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) and employing heterogeneous catalysts (e.g., zeolites) to reduce waste .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound during synthesis?

Answer:
Key techniques include:

  • IR spectroscopy : To identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, pyrimidine ring vibrations) .
  • Mass spectrometry (HRMS) : For exact molecular weight confirmation and detection of synthetic byproducts .
  • NMR (¹H/¹³C) : To assign proton environments (e.g., methoxy group at δ ~3.8 ppm, aromatic protons) and verify regiochemistry .
  • HPLC : To assess purity (>95% by area normalization) and resolve stereoisomers if present .

Basic: How does the presence of the 3-methoxyphenyl group influence the compound's physicochemical properties compared to other aryl-substituted analogs?

Answer:
The 3-methoxyphenyl group enhances lipophilicity (logP ~2.5) compared to chloro- or methyl-substituted analogs, improving membrane permeability but reducing aqueous solubility. The methoxy group also engages in hydrogen bonding with biological targets (e.g., kinase ATP pockets), as seen in analogs like 1-(4-chloro-6-methylpyrimidin-2-yl)piperidine-3-carboxylic acid, which showed reduced anti-inflammatory activity due to lack of methoxy-mediated interactions .

Advanced: What methodologies are employed to evaluate the binding affinity and selectivity of this compound towards potential biological targets?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) for target-ligand interactions .
  • Cellular Thermal Shift Assay (CETSA) : Validates target engagement in live cells by monitoring protein stability shifts upon compound treatment .

Advanced: How can researchers address discrepancies in reported biological activities of structurally similar pyrimidine-piperidine derivatives?

Answer:
Discrepancies often arise from:

  • Assay conditions : Variations in ATP concentrations (e.g., 1 mM vs. 10 µM) in kinase assays alter IC50 values .
  • Structural nuances : The 3-methoxy group’s orientation (para vs. meta) impacts π-π stacking with aromatic residues (e.g., in PDE4 inhibitors) .
  • Purity : Byproducts from incomplete cyclization (e.g., unreacted intermediates) may confound activity data .

Advanced: What computational approaches are utilized to model the interaction between this compound and enzymes like kinases or phosphatases?

Answer:

  • Molecular docking (AutoDock Vina) : Uses the compound’s SMILES (e.g., COC1=CC=C(C=C1)C2=CC(=NC=N2)C(=O)O) to predict binding poses in ATP-binding pockets .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories, highlighting key interactions (e.g., hydrogen bonds with catalytic lysine residues) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy differences between analogs (e.g., methoxy vs. trifluoromethyl substitutions) .

Advanced: In SAR studies, which structural modifications of the piperidine ring or pyrimidine moiety have shown significant impacts on bioactivity?

Answer:

  • Piperidine modifications : Introducing methyl groups at C2/C6 positions (e.g., 1-(6-methylpyrazin-2-yl)piperidine-4-carboxylic acid) enhances metabolic stability but reduces solubility .
  • Pyrimidine substitutions : Replacing 3-methoxyphenyl with 4-fluorophenyl (e.g., 6-(4-chlorophenyl)pyrimidine-4-carboxylic acid derivatives) shifts selectivity toward COX-2 inhibition .
  • Carboxylic acid bioisosteres : Replacing -COOH with tetrazole improves oral bioavailability but may reduce target affinity .

Advanced: How can in vitro and in vivo models be designed to elucidate the pharmacokinetic profile of this compound?

Answer:

  • In vitro :
    • Caco-2 assays : Assess intestinal permeability (Papp >1×10⁻⁶ cm/s indicates good absorption) .
    • Microsomal stability (human liver microsomes) : Measure half-life (t1/2) to predict hepatic clearance .
  • In vivo :
    • Rodent PK studies : Administer IV/PO doses (e.g., 10 mg/kg) to calculate AUC, Cmax, and bioavailability (F%) .
    • Tissue distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in target organs .

Basic: What are the critical considerations for ensuring the stability of this compound under various storage and experimental conditions?

Answer:

  • Storage : Store at -20°C in sealed, moisture-proof containers to prevent hydrolysis of the carboxylic acid group .
  • Experimental handling : Use inert atmospheres (N2/Ar) during reactions to avoid oxidation of the methoxy group .
  • Buffer compatibility : Avoid phosphate buffers (pH >7) to prevent salt formation and precipitation .

Advanced: What strategies are effective in optimizing the solubility and bioavailability of this hydrophobic compound for pharmacological testing?

Answer:

  • Prodrug design : Convert carboxylic acid to ethyl ester (logP +1.5) for improved absorption, with in vivo esterase cleavage .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to enhance plasma half-life .
  • Co-crystallization : Use co-formers (e.g., nicotinamide) to create stable co-crystals with enhanced dissolution rates .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid
Reactant of Route 2
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1-[6-(3-Methoxyphenyl)pyrimidin-4-yl]piperidine-3-carboxylic acid

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